molecular formula C9H6F3N3O B2887644 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzamide CAS No. 1216997-96-4

4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzamide

Cat. No. B2887644
M. Wt: 229.162
InChI Key: GVPHOBKSUXHPRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzamide” is a fluorinated aromatic amide . It has the molecular formula C8H6F3NO .


Molecular Structure Analysis

The molecular structure of “4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzamide” can be viewed using Java or Javascript . It’s also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a boiling point of 254.2±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It also has a molar refractivity of 40.2±0.3 cm3 .

Scientific Research Applications

Photoaffinity Probes

4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzamide has been studied for its potential in photoaffinity probes. Photolysis of related diazirine compounds in various solvents led to photoproducts indicative of singlet carbene intermediates, which are crucial for photoaffinity labeling in biological systems. However, the reversibility of photoinsertion processes in these systems poses limitations for obtaining primary sequence data (Platz et al., 1991).

Oligonucleotide Synthesis and Modification

This compound has been utilized in the synthesis of oligonucleotides. Specifically, it has been incorporated into oligodeoxyribonucleotides for photoaffinity modification of proteins and nucleic acids. Its presence in the oligonucleotide chain allows for the study of thermal stability and UV-induced cross-linking in DNA-protein complexes, making it a valuable tool in genetic and protein interaction studies (Agapkina et al., 2002).

Ribosome and RNA Studies

Research on the environment of 5S rRNA in the ribosome has used derivatives of 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzamide. These derivatives helped identify contacts between 5S rRNA and 23S rRNA in Escherichia coli ribosomes, offering insights into the structure and function of 5S rRNA within the ribosome (Sergiev et al., 1998).

MicroRNA Target Identification

Diazirine-containing RNA photo-cross-linking probes, derived from this compound, have been applied in the identification of microRNA targets. These probes facilitate the study of RNA interactions and gene regulation by miRNAs, demonstrating their efficacy in biological research (Nakamoto & Ueno, 2014).

DNA/Protein Crosslinking

In DNA/protein crosslinking studies, a derivative of 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzamide was synthesized and used to investigate DNA-protein interactions, providing valuable insights into the binding dynamics and structural relationships between DNA and proteins (Korshunova et al., 1999).

Safety And Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-[3-(trifluoromethyl)diazirin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N3O/c10-9(11,12)8(14-15-8)6-3-1-5(2-4-6)7(13)16/h1-4H,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVPHOBKSUXHPRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)C2(N=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzamide

Citations

For This Compound
10
Citations
M Hashimoto, Y Hatanaka - Heterocycles, 2005 - obihiro.repo.nii.ac.jp
3-Trifluoromethylphenyldiazirinylated diol derivative was utilized to introduce an aldehyde by periodate oxidation, followed by the formation of a Schiff base with biotin hydrazide on a …
Number of citations: 6 obihiro.repo.nii.ac.jp
D Tscherrig, R Bhardwaj, D Biner, J Dernič… - Cell Calcium, 2023 - Elsevier
Many physiological functions, such as cell differentiation, proliferation, muscle contraction, neurotransmission and fertilisation, are regulated by changes of Ca 2+ levels. The major Ca 2…
Number of citations: 0 www.sciencedirect.com
P Simon, T Knedlik, K Blažková… - ACS Chemical …, 2018 - ACS Publications
Identifying protein targets of bioactive small molecules often requires complex, lengthy development of affinity probes. We present a method for stochastic modification of small …
Number of citations: 12 pubs.acs.org
GL Chee, JC Yalowich, A Bodner, X Wu… - Bioorganic & medicinal …, 2010 - Elsevier
Etoposide is a widely used anticancer drug that targets topoisomerase II, an essential nuclear enzyme. However, despite the fact that it has been in use and studied for more than …
Number of citations: 42 www.sciencedirect.com
F Beiroth, T Koudelka, T Overath… - Beilstein Journal of …, 2018 - beilstein-journals.org
Photoaffinity labeling is frequently employed for the investigation of ligand–receptor interactions in solution. We have employed an interdisciplinary methodology to achieve facile …
Number of citations: 7 www.beilstein-journals.org
E Karaj - 2022 - search.proquest.com
According to the Centers for Disease Control and Prevention (CDC), cancer is the second leading cause of death in the United states, where in 2019, 1,752,735 new cases of cancer …
Number of citations: 0 search.proquest.com
BX Li, J Chen, B Chao, LL David, X Xiao - ACS chemical biology, 2018 - ACS Publications
Target identification of bioactive compounds is critical for understanding their mechanism of action. We previously discovered a novel pyrroloquinazoline compound LBL1 with …
Number of citations: 14 pubs.acs.org
A Moraru, J Wiederstein, D Pfaff, T Fleming, AK Miller… - Cell metabolism, 2018 - cell.com
The molecular causes of type 2 diabetes (T2D) are not well understood. Both type 1 diabetes (T1D) and T2D are characterized by impaired insulin signaling and hyperglycemia. From …
Number of citations: 138 www.cell.com
I Hayakawa, A Ikedo, T Chinen, T Usui… - Bioorganic & medicinal …, 2012 - Elsevier
Various analogues of glaziovianin A, an antitumor isoflavone, were synthesized, and their biological activities were evaluated. O 7 -modified glaziovianin A showed strong cytotoxicity …
Number of citations: 23 www.sciencedirect.com
M Kurono, A Shimomura, M Isobe - Tetrahedron, 2004 - Elsevier
Two types of photoaffinity probe, which possesses a benzophenone or a diazirine photophore on the 2-position of tautomycin, were prepared in order to prove the details of binding site …
Number of citations: 22 www.sciencedirect.com

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